molecular formula C7H5BrFNO3 B2514801 2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene CAS No. 1805420-95-4

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene

Cat. No.: B2514801
CAS No.: 1805420-95-4
M. Wt: 250.023
InChI Key: FJVFMAGJMFDUOK-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, substituted with bromine, fluorine, methoxy, and nitro groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common route includes:

    Nitration: Introducing a nitro group to the benzene ring.

    Bromination: Adding a bromine atom to the ring.

    Fluorination: Substituting a hydrogen atom with a fluorine atom.

    Methoxylation: Introducing a methoxy group (-OCH3) to the ring.

Each step requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups like nitro and bromine, the compound can participate in further substitution reactions.

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of catalysts.

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium hydroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution Reactions: Products depend on the substituents introduced.

    Reduction: Conversion of the nitro group to an amine group.

Scientific Research Applications

2-Bromo-4-fluoro-1-methoxy-3-nitrobenzene is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-fluoro-4-nitrobenzene
  • 4-Bromo-2-fluoro-1-nitrobenzene
  • 1-Bromo-4-fluoro-2-methoxybenzene

Uniqueness

The combination of bromine, fluorine, methoxy, and nitro groups provides a distinct set of properties that can be leveraged in various chemical syntheses and research applications .

Properties

IUPAC Name

3-bromo-1-fluoro-4-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(9)7(6(5)8)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVFMAGJMFDUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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